2-Aminopyridine-3,5-dicarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-aminopyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H,(H2,8,9) |
InChI Key |
ZJHIWBJKGDXPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminopyridine 3,5 Dicarbaldehyde
Classical and Established Synthetic Routes
Traditional methods for synthesizing 2-Aminopyridine-3,5-dicarbaldehyde rely on well-established, multi-step chemical transformations. These routes often involve the construction of the pyridine (B92270) ring followed by the functionalization or conversion of substituents into the required aldehyde groups.
Catalytic Reduction Approaches from Dinitriles
A primary classical route to this compound involves the synthesis of a dinitrile precursor, specifically 2-amino-3,5-dicyanopyridine, followed by its reduction.
The dinitrile precursor itself is typically synthesized via a multi-component reaction. A common method involves the condensation of an aldehyde, malononitrile (B47326), and a thiol, which can be catalyzed by various bases like diethylamine (B46881) or piperidine (B6355638). researchgate.net This approach is versatile and allows for the assembly of the highly substituted pyridine core in a single step.
Once the 2-amino-3,5-dicyanopyridine is obtained, the crucial step is the selective reduction of the two nitrile groups to aldehydes. This transformation is challenging, as over-reduction to amines or alcohols can occur. Two established methods for this conversion are the Stephen aldehyde synthesis and reduction using diisobutylaluminium hydride (DIBAL-H).
Stephen Aldehyde Synthesis : This method involves treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate. wikipedia.org Subsequent hydrolysis of this salt yields the desired aldehyde. byjus.com This reaction is typically more efficient for aromatic nitriles. wikipedia.org
DIBAL-H Reduction : Diisobutylaluminium hydride is a powerful and sterically hindered reducing agent capable of converting nitriles to aldehydes. commonorganicchemistry.commasterorganicchemistry.compearson.com The reaction is performed at low temperatures, commonly -78 °C, to prevent over-reduction. chemistrysteps.com The nitrile coordinates to the Lewis-acidic aluminum, followed by hydride transfer. A stable tetrahedral intermediate is formed, which is then hydrolyzed during aqueous workup to release the aldehyde. chemistrysteps.com A synthesis for the related pyridine-3,5-dicarboxaldehyde from a diamide (B1670390) precursor using DIBAL-H in a toluene/THF solvent system at -78°C has been reported with a 54% yield. chemicalbook.com
A patented vapor-phase process also describes the conversion of cyanopyridines, including 3,5-dicyanopyridine, to pyridine aldehydes by reacting them with water and formic acid over a thoria-alumina catalyst at high temperatures (400-500 °C). google.com
Table 1: Comparison of Classical Reduction Methods for Nitrile to Aldehyde Conversion
| Method | Reagents | Key Features | Reported Yield (Related Compounds) |
|---|---|---|---|
| Stephen Synthesis | SnCl₂, HCl, then H₂O | Forms an intermediate iminium salt; More efficient for aromatic nitriles. wikipedia.org | Yield can be low for some substrates. wikipedia.org |
| DIBAL-H Reduction | DIBAL-H, then H₂O | Requires low temperatures (-78 °C); Bulky reagent prevents over-reduction. chemistrysteps.com | 54% for pyridine-3,5-dicarboxaldehyde from diamide. chemicalbook.com |
| Vapor-Phase Catalysis | H₂O, HCOOH, Thoria-Alumina | High-temperature, continuous flow process. google.com | Not specified. |
Multi-step Syntheses Involving Aminopyridine Precursors
Building the target molecule from a simpler, readily available 2-aminopyridine (B139424) precursor represents another classical strategy. This approach involves the stepwise introduction of functional groups at the 3- and 5-positions of the pyridine ring, followed by their conversion to aldehydes.
A typical sequence might begin with the halogenation of 2-aminopyridine. For instance, bromination can introduce bromine atoms onto the pyridine ring, which can then be displaced or converted to other functionalities. orgsyn.org Subsequent nitration, cyanation, or other electrophilic substitution reactions can be used to install functional groups at the desired positions. However, controlling the regioselectivity of these reactions can be challenging, as the amino group strongly directs incoming electrophiles. For example, the nitration of 2-aminopyridine primarily yields the 5-nitro derivative, with the 3-nitro isomer being a minor product. orgsyn.org
A more targeted approach involves the specific ortho-formylation of 2-aminopyridines. One such method proceeds through the rearrangement of an azasulphonium salt, which can selectively introduce a functional group at the 3-position that is then oxidized to an aldehyde. rsc.org While this demonstrates selective functionalization adjacent to the amino group, achieving diformylation at both the 3- and 5-positions would require a more complex, multi-step sequence, potentially involving protecting groups and multiple functional group interconversions.
A plausible, albeit lengthy, pathway could involve:
Protection of the amino group on 2-aminopyridine.
Sequential halogenation at the 3- and 5-positions.
Conversion of the halides to nitrile groups (e.g., via Rosenmund–von Braun reaction).
Reduction of the nitriles to aldehydes using a method like DIBAL-H.
Deprotection of the amino group.
Modern and Green Synthesis Strategies
Contemporary synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and use less hazardous materials. These "green" strategies are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its precursors.
Microwave-Assisted Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. sioc-journal.cn The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities compared to conventional heating methods.
In the context of synthesizing the dinitrile precursor to this compound, microwave assistance can be applied to the multi-component condensation reaction. For example, the synthesis of various substituted 2-aminopyridine derivatives has been successfully achieved using microwave irradiation, often providing excellent yields in a fraction of the time required by traditional methods. nih.gov This rapid, efficient heating is particularly beneficial for multi-component reactions, driving them to completion quickly and minimizing the formation of side products.
Table 2: Microwave-Assisted Synthesis of Related Pyridine Derivatives
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Enaminone, Malononitrile, Primary Amine | Solvent-free, MW | 5-10 min | 75-92% | nih.gov |
| α-bromoacetophenone, 2-aminopyridine | MW | Not specified | Not specified | sioc-journal.cn |
Sonochemical and Mechanochemical Methods
Sonochemistry , which utilizes high-intensity ultrasound, offers another green alternative for chemical synthesis. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives, often in aqueous media, leading to high yields and simplified workup procedures. researchgate.netnih.gov The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives has been achieved in excellent yields using this catalyst-free, sonochemical approach. nih.gov
Mechanochemistry , or ball-milling, is a solvent-free or low-solvent technique where mechanical force is used to induce chemical reactions. youtube.com By grinding reactants together, often with a liquid-assisted grinding (LAG) agent, solid-state reactions can occur without the need for bulk solvents, significantly reducing chemical waste. nih.gov This method is prized for its simplicity, speed, and environmental benefits. Mechanochemical methods have been employed for a variety of multicomponent reactions to produce complex heterocyclic systems, including pyrroles and pyridines, demonstrating its potential for the clean synthesis of the dinitrile precursor. organic-chemistry.orgnih.gov
Eco-friendly Reagents and Solvent Systems (e.g., PEG-400 in water)
The choice of solvent is a critical component of green chemistry. Traditional reliance on volatile organic compounds (VOCs) is being replaced by more benign alternatives. Polyethylene glycol (PEG), particularly PEG-400, has gained prominence as a non-toxic, biodegradable, and recyclable reaction medium.
PEG-400, often used in combination with water, can act as a phase-transfer catalyst and can be easily recovered and reused. nih.gov Several studies report the efficient synthesis of functionalized pyridine derivatives and other heterocycles using PEG-400 as the solvent system. wikipedia.org For instance, the one-pot, three-component synthesis of 2-amino pyridine-3,5-dicarbonitriles has been reported in an aqueous PEG-400 medium, highlighting the advantages of a convenient, eco-friendly procedure with shorter reaction times and higher yields. nih.gov This approach avoids hazardous organic solvents and often simplifies product isolation, making it a highly attractive green route for preparing the key precursor to this compound.
Table 3: Green Synthesis of Heterocycles using PEG-400
| Reaction Type | Solvent System | Key Advantages | Reference |
|---|---|---|---|
| Synthesis of Isoxazolyl Pyrido[2,3-d]pyrimidines | PEG-400 | Catalyst-free, reusable solvent, high yields. | wikipedia.org |
| Synthesis of Spirooxindole Derivatives | PEG-400 | Catalyst-free, operational simplicity, metal-free. | nih.gov |
| Synthesis of 3,4-dihydro-2(1H)-quinazolines | PEG-400 | Inexpensive, non-toxic, recyclable medium, excellent yields. | nih.gov |
Regioselective Formylation and Dicarbaldehyde Formation
The introduction of two formyl groups at the C3 and C5 positions of the 2-aminopyridine scaffold is a critical step in the synthesis of the target compound. This transformation requires precise control of regioselectivity, targeting the C-H bonds ortho and para to the activating amino group on an otherwise electron-deficient pyridine ring.
Direct C-H Bond Formylation Strategies
Direct C-H bond formylation is an efficient strategy that avoids the need for pre-functionalized starting materials. For electron-rich aromatic systems, classic methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF), are effective for introducing aldehyde groups. In the context of synthesizing derivatives of 2-aminopyridine, the Vilsmeier-Haack reaction has been successfully employed to introduce a carbaldehyde group at the 3-position of imidazo[1,2-a]pyridine (B132010) rings, which are derived from 2-aminopyridine precursors. researchgate.net This demonstrates the feasibility of formylating positions activated by the fused imidazole (B134444) ring system, which electronically resembles the activation provided by the amino group in 2-aminopyridine itself. The challenge lies in achieving selective diformylation at both the C3 and C5 positions.
Formyl Source and Catalyst Systems (e.g., Cu(II)-catalyzed, DMSO as formyl source)
Modern synthetic methods have enabled direct C-H formylation using innovative catalyst systems. A notable approach involves the use of a copper(II) catalyst with dimethyl sulfoxide (B87167) (DMSO) serving as both the formyl source and the solvent. nih.gov While extensively studied for aniline (B41778) derivatives, the principles are applicable to activated heterocyclic amines like 2-aminopyridine.
This method typically utilizes a copper(II) salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in the presence of a radical initiator. nih.gov Experimental studies on aniline suggest the reaction proceeds through the formylation of two aromatic C-H bonds, first at the para-position and subsequently at the ortho-position relative to the directing amino group. nih.gov A potential mechanism involves the generation of radicals, facilitated by the copper catalyst, which then react with the aromatic ring. nih.govthieme-connect.de The use of reagents like Selectfluor can initiate the radical process. nih.govthieme-connect.de The aldehyde's oxygen and carbon atoms are sourced directly from DMSO. nih.gov
Table 1: Representative System for Copper-Catalyzed C-H Formylation
| Component | Function | Example | Reference |
|---|---|---|---|
| Catalyst | Facilitates C-H bond activation and formylation | Cu(OTf)₂ | nih.gov |
| Formyl Source | Provides carbon and oxygen for the -CHO group | Dimethyl Sulfoxide (DMSO) | nih.govthieme-connect.de |
| Radical Initiator | Initiates the radical pathway | Selectfluor | nih.govthieme-connect.de |
| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO) | nih.govthieme-connect.de |
| Temperature | Reaction Condition | 120-125 °C | nih.govthieme-connect.de |
Synthetic Approaches via Pyridine N-Oxides
Pyridine N-oxides are valuable precursors for the synthesis of substituted pyridines, particularly for introducing substituents at the C2 position. nih.govmorressier.com The N-oxide group activates the pyridine ring towards nucleophilic attack, making it a key intermediate for preparing the 2-aminopyridine core structure required for the dicarbaldehyde. morressier.com
Several methods leverage pyridine N-oxides to produce 2-aminopyridines with high regioselectivity. researchgate.net One practical, two-step protocol involves the reaction of a pyridine N-oxide with an activated isocyanide. nih.govnih.gov This reaction proceeds through an isolable N-formylaminopyridine intermediate, which is then hydrolyzed under mild conditions to yield the desired 2-aminopyridine. nih.govnih.gov This approach is efficient and avoids the harsh conditions often required by classical methods. morressier.com Once the 2-aminopyridine scaffold is in place, the C3 and C5 positions are activated for the subsequent electrophilic formylation steps. Another strategy involves converting the N-oxide into an N-(2-pyridyl)pyridinium salt, which then undergoes hydrolytic decomposition to furnish the 2-aminopyridine product. researchgate.net
Table 2: Synthetic Routes to 2-Aminopyridines from Pyridine N-Oxides
| Method | Reagents | Intermediate | Key Features | References |
|---|---|---|---|---|
| Isocyanide Reaction | Activated Isocyanides (e.g., TosMIC) | N-Formylaminopyridine | One-pot, two-step process; mild hydrolysis. | nih.govnih.gov |
| Pyridinium Salt Formation | Pyridine, Trifluoroacetic Anhydride (TFAA) | N-(2-Pyridyl)pyridinium Salt | Highly regioselective; uses inexpensive reagents. | researchgate.net |
| Reissert-Henze Type Reaction | Phosphonium coupling reagent, amines | N/A | Direct amination of the N-oxide. | nih.gov |
Functionalization Strategies for Aminopyridine Dicarbaldehydes
The presence of two aldehyde groups and an amino group makes this compound a highly versatile platform for synthesizing a wide array of derivatives through selective functionalization.
Modification of Aldehyde Groups for Derivative Synthesis
The dual aldehyde functionalities are prime sites for building molecular complexity. They can readily undergo condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. For instance, they can react with:
Active Methylene (B1212753) Compounds : In reactions like the Knoevenagel condensation, the aldehydes can react with compounds such as malononitrile or ethyl cyanoacetate (B8463686) to extend the carbon framework.
Amines and Related Compounds : Reaction with primary amines yields Schiff bases (imines), while reaction with hydroxylamine (B1172632) or hydrazines produces oximes and hydrazones, respectively. researchgate.net
These initial derivatives can serve as intermediates for subsequent cyclization reactions. For example, unsaturated ketones formed from Claisen-Schmidt condensation of the dicarbaldehyde can be cyclized with urea (B33335) or thiourea (B124793) to afford fused pyrimidine rings. researchgate.net In another advanced application, imines formed in situ from 2-aminopyridines and aldehydes can undergo Rh(III)-catalyzed coupling with diazo esters to construct pyrido[1,2-a]pyrimidin-4-one systems. nih.gov
Table 3: Potential Derivatives from Aldehyde Group Modifications
| Reactant | Resulting Functional Group/Derivative | Type of Reaction |
|---|---|---|
| Primary Amines | Schiff Base (Imine) | Condensation |
| Hydroxylamine | Oxime | Condensation researchgate.net |
| Hydrazines | Hydrazone | Condensation researchgate.net |
| Urea / Thiourea | Fused Oxo/Thio-pyrimidines | Cyclocondensation researchgate.net |
| Diazo Esters | Fused Pyrido[1,2-a]pyrimidin-4-ones | Catalytic Annulation nih.gov |
Derivatization of the Amino Moiety (e.g., N-monoalkylation)
The 2-amino group is a key nucleophilic site that can be selectively modified. N-monoalkylation is a particularly important transformation, as over-alkylation can be a common side reaction. nih.gov Several mild and efficient methods have been developed to achieve this selectivity.
One facile approach is the reductive amination of the aminopyridine with a carboxylic acid in the presence of sodium borohydride, which yields the corresponding N-monoalkylated product under mild conditions. researchgate.netproquest.com Alternatively, transition metal-catalyzed reactions, such as those using ruthenium(II) complexes, can effectively arylate the amino group using alcohols as the alkylating agent, with high selectivity for the amino nitrogen over the pyridine ring nitrogen. researchgate.net A more recent concept is "self-limiting alkylation," where N-aminopyridinium salts are alkylated via a highly nucleophilic ylide intermediate. acs.org After the single alkylation event, the resulting product is a less reactive nucleophile, thus preventing further reaction. acs.org
Table 4: Methods for N-Monoalkylation of 2-Aminopyridine Derivatives
| Method | Reagents | Key Features | References |
|---|---|---|---|
| Reductive Amination | Carboxylic Acid, Sodium Borohydride | Mild conditions, good yields. | researchgate.netproquest.com |
| Catalytic N-Alkylation | Benzyl Alcohols, Ru(II) or Pd Catalysts | High selectivity for the amino group. | researchgate.net |
| Self-Limiting Alkylation | Alkyl Halides, N-Aryl-N-aminopyridinium Salts | Avoids overalkylation by deactivating the product. | acs.org |
Reactivity and Mechanistic Investigations of 2 Aminopyridine 3,5 Dicarbaldehyde
Nucleophilic Addition Reactions
The aldehyde groups at the 3- and 5-positions of the pyridine (B92270) ring are susceptible to nucleophilic attack. This reactivity is fundamental to the formation of various derivatives, most notably through reactions with amines and other carbonyl compounds.
The reaction of 2-aminopyridine-3,5-dicarbaldehyde with primary amines is a classic example of nucleophilic addition, leading to the formation of Schiff bases, also known as imines. This reaction typically proceeds via the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. Given the presence of two aldehyde groups, the reaction can potentially yield mono- or di-Schiff base derivatives, depending on the stoichiometry of the reactants.
The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The stability of the resulting Schiff bases can be enhanced by conjugation with the pyridine ring.
Table 1: Representative Schiff Bases from this compound
| Amine Reactant | Product | Reaction Conditions |
| Aniline (B41778) | 2-Amino-3,5-bis((phenylimino)methyl)pyridine | Ethanol (B145695), reflux, catalytic acetic acid |
| Benzylamine | 2-Amino-3,5-bis((benzylimino)methyl)pyridine | Methanol, room temperature |
| Ethylenediamine (1:1) | Macrocyclic Schiff Base | Template reaction with a metal ion |
The resulting di-imine ligands are of significant interest in coordination chemistry, as the imine nitrogens and the pyridine nitrogen can act as coordination sites for metal ions, forming stable metal complexes. ijarsct.co.in
While the primary amino group of this compound can, in principle, react with other carbonyl compounds, the more characteristic condensation reactions of this molecule involve its aldehyde groups reacting with active methylene (B1212753) compounds. These Knoevenagel-type condensations typically occur in the presence of a basic catalyst, such as piperidine (B6355638) or sodium ethoxide.
For instance, reaction with malononitrile (B47326) would be expected to yield a highly functionalized pyridine derivative. The initial condensation would form a vinylidene dinitrile at one or both aldehyde positions. These products can then serve as versatile intermediates for further transformations and the synthesis of complex heterocyclic systems.
Cyclization Reactions and Heterocycle Formation
The strategic positioning of the amino and aldehyde groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. These intramolecular or intermolecular cyclization reactions often follow an initial nucleophilic addition step.
Imidazo[1,2-a]pyridines are a class of fused heterocycles with significant biological activity. Their synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related two-carbon synthon. In the context of this compound, a potential pathway to an imidazo[1,2-a]pyridine (B132010) derivative would involve a multi-step sequence. For example, one of the aldehyde groups could first be protected, followed by reaction of the amino group and the remaining aldehyde with a suitable reagent to form the imidazole (B134444) ring.
A more direct, albeit hypothetical, approach could involve a reaction with a reagent containing both a nucleophilic group to react with an aldehyde and a group that can subsequently react with the amino and the other aldehyde group to facilitate cyclization.
Pyrido[1,2-a]pyrimidines represent another important class of fused azaheterocycles. Their synthesis from 2-aminopyridine derivatives typically involves reaction with a 1,3-dicarbonyl compound or its equivalent. For this compound, a reaction with a β-diketone, such as acetylacetone, in the presence of a catalyst could lead to the formation of a pyrido[1,2-a]pyrimidine (B8458354) core.
The reaction would likely proceed through the initial formation of an enamine or imine intermediate by reaction of the 2-amino group with one of the carbonyls of the β-diketone, followed by an intramolecular cyclization and dehydration. The aldehyde groups at the 3- and 5-positions of the starting material would likely remain as substituents on the resulting fused ring system, offering further sites for chemical modification.
Table 2: Potential Fused Heterocycles from this compound
| Reactant(s) | Fused Heterocycle | Potential Reaction Pathway |
| α-Bromoacetophenone | Substituted Imidazo[1,2-a]pyridine | Initial reaction at the amino group followed by intramolecular cyclization involving an aldehyde. |
| Acetylacetone | Substituted Pyrido[1,2-a]pyrimidine | Condensation of the amino group with the diketone followed by cyclization. |
| Diethyl malonate | Substituted Pyrido[1,2-a]pyrimidine | Michael addition followed by cyclization and aromatization. |
The unique functionality of this compound opens the door to the synthesis of a variety of other fused azaheterocycles. For example, condensation with hydrazines could lead to the formation of pyridopyridazines. Reaction with hydroxylamine (B1172632) could yield pyridine-fused isoxazoles. Furthermore, multicomponent reactions involving this dicarbaldehyde, an amine, and a third component could provide a convergent route to complex polycyclic structures. The specific outcome of these reactions would be highly dependent on the nature of the reactants and the reaction conditions employed, allowing for a high degree of synthetic flexibility and the generation of diverse molecular architectures.
Reaction Mechanisms and Intermediate Characterization
The strategic placement of two aldehyde groups and an amino group on the pyridine ring allows this compound to participate in a variety of chemical transformations, leading to the formation of diverse heterocyclic systems. Understanding the underlying reaction mechanisms is pivotal for controlling reaction outcomes and designing novel synthetic routes.
Proposed Mechanistic Pathways (e.g., Mannich-type, Knoevenagel condensation)
The reactions of this compound often proceed through well-established mechanistic paradigms, including Knoevenagel condensations and Mannich-type reactions.
The Knoevenagel condensation is a frequently observed pathway, particularly in reactions involving active methylene compounds. This reaction is initiated by the deprotonation of an active methylene compound by a base, generating a nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbonyl carbons of the dicarbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. The presence of the electron-withdrawing pyridine ring and the other aldehyde group enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack. While specific mechanistic studies on this compound are not extensively documented, the synthesis of various pyridine derivatives through Knoevenagel condensation of related pyridine carbaldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) supports this proposed pathway. For instance, the reaction would likely proceed through the formation of a vinylogous intermediate, which can then undergo further intramolecular reactions.
Mannich-type reactions represent another plausible mechanistic route for the functionalization of this compound. The general mechanism of a Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the context of this compound, the amino group can react with an external aldehyde to form a Schiff base or an iminium ion. This electrophilic species can then be attacked by a suitable nucleophile, such as an enol or an enolate derived from a ketone or another active methylene compound. Alternatively, one of the aldehyde groups of the title compound could react with an external amine to form an iminium ion, which then undergoes intramolecular cyclization or intermolecular reaction. The characterization of intermediates in these reactions, often achieved through spectroscopic techniques like NMR and mass spectrometry, is crucial for elucidating the precise mechanistic steps.
Regioselectivity and Stereochemical Considerations in Reactions
The presence of two distinct aldehyde groups at the 3- and 5-positions of the pyridine ring introduces the challenge of regioselectivity . The electronic environment of the pyridine ring, influenced by the amino group, can lead to differential reactivity of the two carbonyl groups. The amino group at the 2-position is an electron-donating group, which can influence the electron density at the C3 and C5 positions through resonance and inductive effects. This electronic differentiation can direct the initial attack of a nucleophile to one aldehyde group over the other. The specific reaction conditions, including the nature of the reactant, solvent, and catalyst, can play a significant role in controlling this regioselectivity. For instance, in reactions with unsymmetrical reagents, the selective functionalization of one aldehyde group would lead to the formation of a specific regioisomer.
Stereochemical considerations become important when the reactions of this compound lead to the formation of chiral centers or stereoisomers. For example, in condensation reactions with prochiral active methylene compounds, the formation of new stereocenters is possible. The stereochemical outcome (e.g., the ratio of enantiomers or diastereomers) can be influenced by the use of chiral catalysts or auxiliaries. While specific studies on the stereocontrolled reactions of this compound are limited, the principles of asymmetric synthesis would apply. The facial selectivity of the nucleophilic attack on the planar aldehyde groups can be controlled by a chiral environment, leading to the preferential formation of one stereoisomer.
Role of Catalysis in Reactivity Modulation
Catalysis is a powerful tool for modulating the reactivity and selectivity of reactions involving this compound. Both acid and base catalysis are commonly employed to facilitate its transformations.
Base catalysts , such as piperidine, triethylamine, or alkali metal hydroxides, are frequently used to promote Knoevenagel-type condensations. The base facilitates the deprotonation of the active methylene compound, increasing its nucleophilicity and initiating the reaction cascade. The choice of base and its concentration can influence the reaction rate and, in some cases, the regioselectivity.
Acid catalysts , such as Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, titanium tetrachloride), can also play a crucial role. Acid catalysis can activate the aldehyde groups by protonating the carbonyl oxygen, thereby increasing their electrophilicity and making them more susceptible to nucleophilic attack. In Mannich-type reactions, acid catalysts can facilitate the formation of the electrophilic iminium ion intermediate.
The use of specific catalysts can also steer the reaction towards a particular pathway or product. For instance, the choice of catalyst can influence the regioselective reaction of one aldehyde group over the other. Furthermore, the development of chiral catalysts is essential for achieving high enantioselectivity in reactions where new stereocenters are formed. While detailed catalytic studies specifically for this compound are not abundant in the literature, the general principles of catalysis in organic synthesis provide a framework for understanding and predicting its reactivity in the presence of various catalytic systems.
| Reactant Type | Reaction Type | Catalyst Example | Potential Product Class |
| Active Methylene Compound | Knoevenagel Condensation | Piperidine (Base) | Substituted Pyridines |
| Ketone and Amine | Mannich Reaction | Acetic Acid (Acid) | Fused Heterocyclic Systems |
| Hydrazine Derivatives | Condensation/Cyclization | - | Pyridopyridazines |
| Amidines | Cyclocondensation | - | Pyrimido[4,5-b]pyridines |
This table provides a summary of potential reaction pathways and the types of products that can be synthesized from this compound, highlighting the role of different reactants and catalysts.
Coordination Chemistry and Supramolecular Assemblies of 2 Aminopyridine 3,5 Dicarbaldehyde
Ligand Design and Metal Complexation
The strategic placement of a primary amine and two formyl groups on the pyridine (B92270) framework of 2-aminopyridine-3,5-dicarbaldehyde provides a unique platform for the design of sophisticated ligands and the synthesis of a variety of metal complexes. The interplay between the pyridine nitrogen, the amino group, and the reactive aldehyde moieties dictates its chelation behavior and the resulting geometry of the metal complexes.
Chelation Behavior with Transition Metals (e.g., Cu, Co, Fe, Ni, Pd, Zn)
While specific studies on the chelation of this compound are not extensively documented, the behavior of related aminopyridine derivatives provides significant insight into its potential interactions with transition metals. Aminopyridine ligands are known to form stable complexes with a range of transition metals, including copper, cobalt, iron, nickel, palladium, and zinc. nih.govresearchgate.netnih.gov The coordination typically involves the pyridyl nitrogen and often the exocyclic amino group, leading to the formation of stable chelate rings.
The dicarbaldehyde groups on this compound introduce additional coordination possibilities. These aldehyde moieties can readily undergo condensation reactions with primary amines to form Schiff base ligands. These resulting multidentate Schiff base ligands exhibit enhanced chelating ability and are widely used in coordination chemistry to create robust metal complexes. nih.govchemrj.orgosi.lvresearchgate.netnih.gov For instance, Schiff bases derived from other aminopyridine precursors have been shown to form stable complexes with Cu(II), Ni(II), and Co(II). researchgate.net It is highly probable that this compound would react similarly to form intricate polynuclear metal complexes.
The table below summarizes the typical coordination behavior of related aminopyridine and their Schiff base derivatives with various transition metals, which can be extrapolated to predict the behavior of this compound.
| Metal Ion | Typical Coordination with Aminopyridine Derivatives | Potential Coordination with this compound |
| Cu(II) | Forms square planar or distorted octahedral complexes. nih.gov | Likely to form mononuclear or polynuclear complexes, potentially through Schiff base formation. |
| Co(II) | Can adopt both high-spin and low-spin states in octahedral or trigonal bipyramidal geometries. youtube.com | Expected to form stable complexes with varied magnetic properties depending on the ligand field. |
| Fe(II/III) | Forms stable complexes, often with octahedral geometry. frontiersin.org | Could form complexes with interesting redox properties, with the aldehyde groups participating in coordination post-Schiff base condensation. |
| Ni(II) | Typically forms octahedral or square planar complexes. mdpi.com | Expected to form stable, often colored, complexes. |
| Pd(II) | Known to form square planar complexes with aminopyridine-based ligands. | Likely to form stable square planar complexes, which could have catalytic applications. |
| Zn(II) | Forms tetrahedral or octahedral complexes. nih.govrsc.orgnih.govnih.gov | Expected to form stable, diamagnetic complexes, potentially with applications in fluorescence. |
Coordination Modes and Geometries of Metal Complexes
The coordination modes of this compound are expected to be versatile. The ligand can act as a monodentate donor through the pyridine nitrogen, a bidentate chelating agent via the pyridine and amino nitrogens, or as a multidentate ligand following Schiff base formation. The resulting metal complexes are predicted to exhibit a range of geometries, largely influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.
Commonly observed geometries for transition metal complexes with aminopyridine-type ligands include:
Octahedral: This is a frequent coordination geometry for many transition metals, including Co(II) and Ni(II), when coordinated to six donor atoms. mdpi.comyoutube.com
Square Planar: Often seen with d8 metals like Ni(II) and Pd(II), and also with Cu(II). nih.gov
Tetrahedral: A common geometry for Zn(II) complexes. researchgate.net
Trigonal Bipyramidal: This geometry has been observed in some iron(II) aminopyridine complexes.
The dicarbaldehyde groups can remain as pendant arms or, more likely, engage in further reactions to create larger, bridging ligands that can support the formation of polynuclear complexes or coordination polymers.
Influence of Dicarbaldehyde Functionality on Metal Binding
The two aldehyde groups at the 3- and 5-positions of the pyridine ring are pivotal in defining the coordination chemistry of this compound. While they can potentially coordinate directly to a metal center through their oxygen atoms, their primary influence lies in their reactivity to form Schiff bases.
The condensation of the dicarbaldehyde with amines leads to the formation of multidentate Schiff base ligands. This transformation significantly enhances the ligand's chelating ability, allowing it to bind to metal ions through the newly formed imine nitrogens, in addition to the pyridine and amino nitrogens. This often results in the formation of highly stable and structurally complex metal chelates. The geometry and nuclearity of the final metal complex can be systematically controlled by the choice of the amine used for the Schiff base condensation. This "ligand-by-design" approach opens avenues for creating bespoke coordination compounds with desired properties.
Supramolecular Synthons and Crystal Engineering
Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new solid-state materials with desired properties. This compound is an excellent candidate for crystal engineering due to its capacity to form predictable and robust hydrogen bonding networks and to act as a versatile node in the construction of extended structures like metal-organic frameworks.
Hydrogen Bonding Networks in Co-crystals and Salts
A key feature of aminopyridines in supramolecular chemistry is their ability to form highly reliable hydrogen-bonded synthons. The 2-aminopyridine (B139424) moiety, in particular, is well-known to form a robust R²₂(8) graph set motif with carboxylic acids through N-H···O and O-H···N hydrogen bonds. youtube.comrsc.org This predictable interaction is a powerful tool for the construction of co-crystals and salts.
It is highly anticipated that this compound would readily form co-crystals with a variety of carboxylic acids, driven by the formation of this stable hydrogen-bonded synthon. The aldehyde groups would likely remain as pendant functionalities that could participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The formation of these supramolecular assemblies can be used to modify the physicochemical properties of the parent molecules.
The table below outlines the expected hydrogen bonding interactions in co-crystals of this compound.
| Functional Group Interaction | Hydrogen Bond Type | Expected Role in Crystal Packing |
| 2-Aminopyridine and Carboxylic Acid | N-H···O and O-H···N | Primary, robust synthon formation (R²₂(8) motif). youtube.comrsc.org |
| Amino Group (as donor) and Aldehyde Carbonyl (as acceptor) | N-H···O | Secondary interaction, contributing to the overall stability of the crystal lattice. |
| Aldehyde C-H (as donor) and various acceptors (O, N) | C-H···O/N | Weaker interactions that provide additional stabilization to the supramolecular architecture. mdpi.com |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multidentate nature of this compound and its Schiff base derivatives makes it a promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and connectivity of the ligand are crucial in determining the topology and properties of the resulting framework.
While direct examples of MOFs from this compound are not prevalent, analogous systems based on pyridine dicarboxylates or other functionalized pyridines are widely reported to form a diverse range of MOF structures. researchgate.netfrontiersin.org The synthesis of MOFs often involves solvothermal methods, where the ligand and a metal salt are heated in a suitable solvent. youtube.com
The Schiff base derivatives of this compound would be particularly effective in this context. The resulting extended and rigid ligands can bridge multiple metal centers, leading to the formation of 2D or 3D networks with potential applications in gas storage, catalysis, and sensing. The amino group can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis.
Self-Assembly Processes and Molecular Recognition
A comprehensive search of scientific literature reveals a notable absence of specific research focused on the self-assembly processes and molecular recognition capabilities of coordination compounds derived from this compound. While the broader field of supramolecular chemistry extensively investigates the self-assembly of metal complexes and molecular recognition phenomena, studies specifically employing this particular ligand are not present in the available literature.
Similarly, molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. In the context of coordination compounds, the metal center and the ligand framework can create unique binding pockets or surfaces capable of selectively interacting with other molecules or ions. This can be driven by a combination of hydrogen bonding, electrostatic interactions, π-π stacking, and van der Waals forces. The amino group and the aldehyde functionalities on the pyridine ring of this compound would be expected to participate in such interactions.
However, without experimental or theoretical studies on coordination compounds of this compound, any discussion of their specific self-assembly behavior or molecular recognition properties would be purely speculative. The scientific record to date does not provide the necessary data to detail these aspects for this particular compound.
Photophysical Properties of Coordination Compounds (e.g., Fluorescence)
There is currently a lack of published research detailing the photophysical properties, including fluorescence, of coordination compounds specifically synthesized with this compound. The investigation of the photophysical characteristics of metal complexes is a significant area of research, with applications in sensing, imaging, and light-emitting materials.
The fluorescence of a coordination compound is influenced by several factors, including the nature of the metal ion, the structure of the organic ligand, and the coordination environment. The ligand itself may be fluorescent, and its emission properties can be modulated upon coordination to a metal ion. This modulation can manifest as a shift in the emission wavelength (solvatochromism), a change in the fluorescence intensity (chelation-enhanced fluorescence or quenching), or alterations in the fluorescence lifetime. In some cases, fluorescence can arise from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or metal-centered excited states.
While studies on the fluorescence of other aminopyridine derivatives and their complexes exist, these findings cannot be directly extrapolated to coordination compounds of this compound. sciforum.netnih.govresearchgate.net The specific electronic structure and excited-state dynamics of complexes containing this dicarbaldehyde ligand would need to be experimentally determined. Without such studies, no data on their absorption maxima, emission maxima, quantum yields, or fluorescence lifetimes can be provided.
Therefore, a detailed account of the photophysical properties of coordination compounds of this compound cannot be constructed based on the current body of scientific literature.
Advanced Applications of 2 Aminopyridine 3,5 Dicarbaldehyde in Materials Science and Organic Synthesis
Monomers for Polymer Science and Functional Materials
The dual reactivity of the amino and aldehyde groups enables 2-Aminopyridine-3,5-dicarbaldehyde to serve as a key monomer in the synthesis of novel polymers. Its incorporation into polymer backbones can impart specific properties such as thermal stability, porosity, and chemical responsiveness, leading to the development of functional materials for specialized applications.
Covalent Organic Frameworks (COFs) Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. nih.govmdpi.com The synthesis of COFs relies on the use of organic linkers, or monomers, that can form strong covalent bonds in a predictable and orderly fashion. The formation of imine-linked COFs through the condensation reaction between amine and aldehyde linkers is a widely used and robust method due to the chemical stability of the resulting imine bond. nih.gov
This compound is an ideal candidate for COF synthesis. It contains both the amine and aldehyde functionalities necessary for the Schiff base condensation reaction that forms the framework. nih.gov This self-condensing capability, or its reaction with other complementary linkers (e.g., polyamines), can lead to the formation of highly structured, two-dimensional (2D) or three-dimensional (3D) porous networks. The pyridine (B92270) nitrogen atom within the framework can act as a binding site for metal ions or as a basic catalyst, adding functionality to the resulting COF. For instance, pyridine-based COFs have demonstrated high efficiency in adsorbing pollutants from water. nih.gov The porosity and crystallinity of COFs derived from this monomer can be tuned by adjusting the reaction conditions, such as temperature and solvent, and the choice of co-monomers. mdpi.comresearchgate.net
Table 1: Synthesis and Properties of a Representative Pyridine-Based COF
| Property | Description | Reference |
| Monomers | 2,4,6-tris(4-aminophenyl)pyridine (node) and 2,5-dibromobenzene-1,4-dicarbaldehyde (linker) | nih.gov |
| Reaction Type | Schiff base condensation | nih.gov |
| Structure | Two-dimensional crystalline framework | nih.gov |
| BET Surface Area | 1578.4 m²/g | nih.gov |
| Application | Adsorbent for Rhodamine B removal from water | nih.gov |
| Adsorption Capacity | 1254 mg/g | nih.gov |
This table illustrates the properties of a COF synthesized from pyridine-containing monomers, highlighting the potential of such materials.
Polyimide and Bio-based Polymer Development
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net They are typically synthesized through the reaction of a diamine and a dianhydride. vt.edu The incorporation of heterocyclic units, such as pyridine, into the polyimide backbone is a strategy to modify and enhance their properties. researchgate.netresearchgate.net Pyridine-containing polyimides can exhibit improved solubility, optical properties, and specific interactions for advanced applications. researchgate.net
While this compound is not a traditional diamine monomer for polyimide synthesis, its functional groups can be chemically modified. For example, the aldehyde groups could be oxidized to carboxylic acids to form a dicarboxylic acid derivative, which could then be converted to a dianhydride. Alternatively, the aldehydes could be converted to amines through reductive amination. This chemical versatility allows it to be a precursor to monomers for polyimides and other condensation polymers.
Furthermore, there is a significant drive towards developing polymers from renewable resources to create a more sustainable chemical industry. google.comacs.org The synthesis of pyridine derivatives from bio-based feedstocks, such as glycerol (B35011) or other biomass-derived materials, is an area of active research. google.com By utilizing such bio-sourced intermediates, this compound and the polymers derived from it could be part of a new generation of more sustainable, high-performance materials.
Dynamic Covalent Chemistry Applications
Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures under thermodynamic control. This approach allows for "error-checking" and self-healing processes in the formation of complex molecular assemblies. The reversible formation of imine bonds is a cornerstone of DCC.
The reaction between the amino group and the aldehyde groups of this compound is a prime example of a reaction suitable for DCC. This reversible condensation can be used to create dynamic systems such as self-assembling macrocycles, cages, or dynamic polymer networks. The structure and properties of these materials can be tuned by altering environmental conditions like pH or by introducing competing reagents, which shift the reaction equilibrium. This adaptability is crucial for creating "smart" materials that can respond to external stimuli, with potential applications in drug delivery, sensing, and self-healing materials. The synthesis of COFs themselves is a major application of DCC, where the reversibility of the imine linkage allows for the growth of highly ordered crystalline structures over amorphous kinetic products. mdpi.comresearchgate.net
Building Blocks for Complex Organic Architectures
Beyond polymer science, this compound serves as a versatile scaffold for the construction of intricate organic molecules. Its multiple reaction sites allow for the efficient assembly of complex structures, including polycyclic systems and diverse heterocyclic compounds, often in a single step.
Precursors for Polycyclic Aromatic Hydrocarbons and Extended Systems
Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. researchgate.net They are of significant interest in materials science for their unique electronic and optical properties, finding use in organic electronics such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org
The structure of this compound is well-suited for the synthesis of nitrogen-containing (aza-PAH) or other extended π-systems. Through intramolecular or intermolecular condensation and cyclization reactions, new rings can be fused onto the initial pyridine core. For example, a Friedländer annulation or similar condensation reaction involving the aldehyde groups and a suitable reaction partner could be employed to build new aromatic rings. The amino group can also participate in cyclization reactions. This strategy allows for the rational design and synthesis of novel, complex aromatic structures with tailored properties for electronic applications.
Scaffolds for Multi-component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com MCRs are highly efficient, reducing waste and simplifying synthetic procedures. 2-Aminopyridine (B139424) derivatives are well-established, valuable substrates in a variety of MCRs. researchgate.netresearchgate.net
The combination of an amino group and two aldehyde groups makes this compound an exceptional scaffold for designing novel MCRs. For instance, it can participate in Ugi-type or Groebke-Blackburn-Bienaymé reactions. In a typical scenario, one of the aldehyde groups could react with another primary amine to form an imine in situ; this imine could then react with the internal 2-amino group and an isocyanide to build complex fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netnih.govfu-berlin.de The presence of a second aldehyde group offers the potential for sequential or double MCRs, leading to even greater molecular complexity from simple starting materials. This capability makes it a highly attractive building block for generating libraries of diverse, biologically active compounds. nih.gov
Catalytic Systems and Sensors
The unique molecular architecture of this compound, featuring two reactive aldehyde groups and a coordinating aminopyridine core, makes it a highly valuable precursor for the development of sophisticated catalytic systems and chemical sensors. Its ability to undergo Schiff base condensation with a variety of amines allows for the construction of complex, multi-dentate ligands tailored for specific applications in catalysis and molecular recognition.
Ligands in Asymmetric Catalysis
The synthesis of effective ligands is central to the field of asymmetric catalysis, which aims to produce chiral molecules with a high degree of stereoselectivity. Schiff base ligands, formed from the condensation of aldehydes and amines, are particularly prominent due to their straightforward synthesis and modular nature. mdpi.comjocpr.com The dicarbaldehyde functionality of this compound makes it an ideal platform for creating multidentate ligands capable of forming stable complexes with transition metals.
The general strategy involves the condensation of the two aldehyde groups with two equivalents of a chiral amine or one equivalent of a chiral diamine. This reaction creates a chiral Schiff base ligand where the stereochemical information from the amine is positioned in close proximity to the metal-binding site. The aminopyridine backbone, along with the newly formed imine nitrogens, creates a well-defined coordination pocket for a metal ion.
While this compound is a prime candidate for this approach, the design of a successful asymmetric catalyst depends on the precise architecture of the resulting metal complex. The choice of chiral diamine, for instance, dictates the geometry and steric environment around the metal center, which in turn influences the enantioselectivity of the catalyzed reaction. Although the principle is well-established, specific applications of ligands derived directly from this compound in asymmetric catalysis are not extensively documented in current literature, highlighting an area with significant potential for future research.
| Precursor 1 | Precursor 2 (Chiral Diamine) | Resulting Ligand Type | Potential Catalytic Application |
| This compound | (1R,2R)-Diaminocyclohexane | Chiral Schiff Base Macrocycle | Asymmetric epoxidation, cyclopropanation |
| This compound | (1S,2S)-1,2-Diphenylethane-1,2-diamine | Chiral Schiff Base Macrocycle | Asymmetric reduction of ketones |
| This compound | (R)-1,1'-Binaphthyl-2,2'-diamine (BINAM) | Chiral Acyclic Schiff Base | Asymmetric C-C bond formation |
Chemosensor and Fluorescent Probe Development
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or anions, through a change in their fluorescence properties. The design of these sensors typically involves integrating a recognition unit (binding site) with a signaling unit (fluorophore). The versatile reactivity of this compound allows it to be a key component in constructing selective chemosensors.
By reacting this compound with an amine that contains a fluorescent moiety (e.g., naphthalene, anthracene, or rhodamine), a Schiff base ligand can be synthesized that is inherently fluorescent. The aminopyridine and imine groups can then act as a specific binding pocket for metal ions. sigmaaldrich.comresearchgate.net Coordination of a target metal ion to this pocket often leads to a significant change in the electronic properties of the molecule, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence.
The "turn-on" mechanism is particularly desirable for high-sensitivity detection. In many cases, the free ligand is non-fluorescent due to photoinduced electron transfer (PET) or other quenching processes. Upon binding a metal ion, these quenching pathways can be inhibited, causing a dramatic increase in fluorescence intensity. The pre-organized nature of the binding site derived from the dicarbaldehyde can impart high selectivity for a particular ion based on its size, charge, and coordination preference.
| Sensor Design Principle | Analyte | Mechanism of Action | Expected Outcome |
| Condensation with 2-aminonaphthalene | Pb²⁺ | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescent signal |
| Condensation with a rhodamine-based amine | Fe³⁺ | Spirolactam ring-opening | Colorimetric and "turn-on" fluorescence |
| Condensation with dansyl hydrazine | Zn²⁺ | Inhibition of Photoinduced Electron Transfer (PET) | "Turn-on" fluorescent signal |
Enzyme Mimicry and Bio-inspired Catalysis
Enzymes achieve remarkable catalytic efficiency and selectivity in part by using complex three-dimensional structures to create specific active sites. A key strategy in bio-inspired catalysis is to synthesize molecules that mimic these active sites. Macrocyclic ligands are particularly effective for this purpose, as they can encapsulate metal ions and create a unique microenvironment, similar to a metalloenzyme. elsevierpure.com
This compound is an excellent precursor for building such enzyme mimics. Through a [2+2] Schiff base condensation with a linear diamine, it can form large, compartmental macrocyclic ligands. nih.gov In this reaction, two molecules of the dicarbaldehyde react with two molecules of a diamine to create a cyclic structure. The resulting macrocycle contains two distinct compartments, each defined by an aminopyridine unit and the linking diamine chains.
These compartments can bind one or two metal ions, such as copper(II), nickel(II), or zinc(II), in close proximity. This arrangement can mimic the active sites of enzymes like catechol oxidase or phosphatases, which often feature binuclear metal centers. By bringing two metal ions together, these synthetic mimics can facilitate multi-electron redox reactions or activate substrates by coordinating them between the metal centers. The properties and catalytic activity of these bio-inspired complexes can be fine-tuned by varying the length and flexibility of the diamine linker, thereby altering the distance and geometry of the metal centers within the macrocyclic cavity. nih.gov
| Diamine Linker | Resulting Macrocycle | Mimicked Enzyme Class | Potential Catalytic Function |
| 1,2-Diaminoethane | Dinuclear Macrocycle | Catechol Oxidase | Oxidation of catechols to quinones |
| 1,3-Diaminopropane | Dinuclear Macrocycle | Phosphatase | Hydrolysis of phosphate (B84403) esters |
| 1,4-Diaminobutane | Dinuclear Macrocycle | Urease | Hydrolysis of urea (B33335) |
Spectroscopic Characterization and Computational Insights into 2 Aminopyridine 3,5 Dicarbaldehyde
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of 2-aminopyridine-3,5-dicarbaldehyde. Each technique offers unique insights into the molecular framework and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For derivatives of 2-aminopyridine (B139424), ¹H and ¹³C NMR provide precise information about the hydrogen and carbon skeletons, respectively.
In the ¹H NMR spectrum of related 2-aminopyridine derivatives, the protons of the amino group (NH₂) typically appear as a broad signal that can be exchanged with deuterium (B1214612) oxide (D₂O). nih.gov Aromatic protons on the pyridine (B92270) ring and aldehyde protons will resonate in specific regions of the spectrum, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships. For instance, in a related aminopyridine derivative, the NH₂ protons exhibited a broad signal at 7.26 ppm. nih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbon atoms of the pyridine ring, the aldehyde groups, and the carbon attached to the amino group will each have distinct chemical shifts. For example, in a similar nicotinonitrile derivative, the carbon atoms of the two OCH₃ groups appeared at higher fields (56.4 and 58.6 ppm), while the pyridine carbon attached to the C≡N group and the cyano carbon itself were observed at 109.8 and 112.4 ppm, respectively. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for 2-Aminopyridine Derivatives This table is illustrative and based on data from related compounds. Actual chemical shifts for this compound may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH₂ | Broad singlet | - |
| Aldehyde H | Singlet | ~190 |
| Pyridine Ring H | Multiplets | ~110-160 |
| Pyridine Ring C | - | ~105-160 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of 2-aminopyridine derivatives, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. nih.gov The C=O stretching vibration of the aldehyde groups will produce a strong absorption band in the range of 1680-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 2-amino-3,5-dibromopyridine (B40352), a related compound, shows a broad absorption band at 255 nm. bas.bg The position and intensity of these absorption bands are influenced by the solvent polarity, a phenomenon known as solvatochromism.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300-3500 nih.gov |
| Aldehyde (C=O) | Stretching | 1680-1700 |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the this compound molecule. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, a related aminopyridine derivative, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, displayed a molecular ion peak at m/z 331. nih.gov
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. This data is used to confirm the empirical and molecular formula of the synthesized compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many 2-aminopyridine derivatives are known to be fluorescent. sciforum.netresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are often dependent on the solvent polarity. sciforum.net For some 2-aminopyridine derivatives, fluorescence emission is observed in the violet or blue region of the spectrum, with maxima in the range of 400–460 nm. researchgate.net
Advanced Crystallographic Analysis
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation
Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
For related aminopyridine compounds, SCXRD studies have revealed important structural features. For example, the analysis of 2-amino-3,5-dibromopyridine showed that the molecules form dimers in the crystal lattice through N-H···N hydrogen bonds. bas.bg The crystal structure of derivatives of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) has also been extensively studied, revealing conformational differences related to the planarity of the carboxamide groups. mdpi.com These studies provide a basis for understanding the solid-state packing and intermolecular forces that govern the crystal structure of this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
| 2-Amino-3,5-dibromopyridine |
| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |
| Pyridine-2,6-dicarboxamide |
| Furan-2,5-dicarboxamide |
| 2-Aminonicotinamide |
| 2-Aminopyridine-3-carboxylic acid |
| 3-Aminopyridine |
| 4-Aminopyridine |
| Pyridine |
| 2-Hydroxypyridine |
| 2-Thiopyridine |
| 2-Amino-3-cyanopyridine |
| 2-Alkylamino-4-aminopyridine-3,5-dicarbonitriles |
| 4-Amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles |
| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles |
| 2-Halopyridines |
| 2-Aminopyridine-3-carbaldehyde oxime hydrochloride |
| 2-Amino-5-iodo-pyridine-3-carbaldehyde |
| 3-Amino-pyridine-4-carbaldehyde |
| 2-Isopropoxy-pyridine-3-carbaldehyde |
| 2,4,6-Triamino-1,3,5-triazine |
| 2-Chloro-5-fluoro-pyridine-3-carbaldehyde thiosemicarbazone |
| Pyridine-3-carbaldehyde thiosemicarbazone |
| 5-Fluorouracil |
| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate |
| Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate |
| N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide |
| Furan-2,5-dicarboxylic acid |
| 3-Aminopyridine |
| 2-Aminopyridine-3-carboxaldehyde |
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline nature of a bulk sample. The analysis provides a unique fingerprint based on the atomic arrangement within the crystal lattice. For a synthesized batch of this compound, PXRD would be used to confirm its crystallinity and phase purity.
Well-defined, sharp peaks in the diffraction pattern are indicative of a highly crystalline material, whereas a broad halo would suggest an amorphous nature. nih.gov The positions (in degrees 2θ) and intensities of the diffraction peaks are determined by the crystal structure's lattice parameters. While specific PXRD data for this compound has not been reported, analysis of related aminopyridine compounds confirms that this method is crucial for identifying the crystal system and ensuring the homogeneity of the bulk material. bas.bg
Table 1: Illustrative PXRD Data Format (Note: The following data is a hypothetical representation to illustrate how PXRD results would be presented and does not represent actual data for this compound.)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 21.0 | 4.23 | 60 |
| 25.8 | 3.45 | 75 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing crucial information about how molecules pack together.
Table 2: Expected Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is a qualitative prediction for this compound based on its functional groups and does not represent published quantitative data.)
| Interaction Type | Donor | Acceptor | Expected Contribution |
|---|---|---|---|
| Hydrogen Bonding | N-H (amino) | O (carbonyl) | Significant |
| Hydrogen Bonding | C-H (ring/aldehyde) | O (carbonyl) | Moderate |
| Hydrogen Bonding | N-H (amino) | N (pyridine) | Possible |
| van der Waals | H···H | - | Significant |
Theoretical and Computational Chemistry Studies
Theoretical and computational methods are indispensable for gaining a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule.
Quantum Chemical Calculations (e.g., DFT, MP2, CIS Levels of Theory)
Quantum chemical calculations are used to model the geometric and electronic properties of a molecule. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in optimizing molecular geometry and predicting vibrational frequencies. pipzine-chem.com Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) are other levels of theory that can be employed, especially for obtaining more accurate electronic properties or studying excited states. pipzine-chem.com For this compound, DFT calculations would be the primary choice to obtain an optimized structure, which is the foundation for all further computational analysis.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, while the LUMO would likely be distributed over the electron-withdrawing dicarbaldehyde groups.
Table 3: Representative HOMO-LUMO Data (Note: These energy values are hypothetical examples for illustrative purposes.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
Analysis of Intermolecular Interactions (e.g., QTAIM, NBO)
To further probe bonding and non-covalent interactions, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are performed on the computed electron density. QTAIM analysis identifies bond critical points (BCPs) and characterizes the nature of chemical bonds (covalent vs. electrostatic) based on the properties of the electron density at these points. nih.gov NBO analysis, on the other hand, investigates charge transfer and orbital-orbital interactions, providing a quantitative measure of interaction energies, such as those in hydrogen bonds. nih.gov This analysis would precisely characterize the strength and nature of the intramolecular hydrogen bond between the amino group and the adjacent aldehyde, as well as any intermolecular interactions in a dimer or crystal structure.
Prediction of Spectroscopic Properties
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation. By performing frequency calculations (typically using DFT), a theoretical infrared (IR) spectrum can be generated. The calculated vibrational modes can then be assigned to the peaks observed in an experimental FTIR spectrum. pipzine-chem.com Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths for a UV-Vis spectrum. nih.gov These predictions are invaluable for interpreting experimental data and confirming the molecular structure.
Future Directions and Emerging Research Frontiers
Novel Synthetic Methodologies and Green Chemistry Principles
The future synthesis of 2-aminopyridine-3,5-dicarbaldehyde and its derivatives is likely to be guided by the principles of green chemistry. Researchers are increasingly developing multicomponent, one-pot reactions that offer efficiency and easy access to a variety of substituted 2-aminopyridines. nih.gov These methods often utilize solvent-free conditions or environmentally benign solvents like ethanol (B145695) and water, significantly reducing waste and energy consumption. nih.govijcrcps.com For instance, new green techniques for synthesizing related Schiff bases from 2-aminopyridine (B139424) and benzaldehyde (B42025) have shown high yields at room temperature, avoiding the need for refluxing in conventional organic solvents. ijcrcps.com
Future methodologies will likely focus on:
Catalyst Innovation: The use of novel, reusable, and non-toxic catalysts is a key area. While some syntheses of related compounds are catalyst-free, others benefit from organo-catalysts or metal-based catalysts to improve reaction rates and yields. nih.gov
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of highly functionalized 2-aminopyridines and related heterocycles, often leading to cleaner reactions and higher yields in shorter time frames.
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to safer and more scalable production of this compound and its derivatives.
A comparison of green synthesis techniques for a related compound highlights the potential for improvement:
| Synthesis Method | Solvent | Temperature | Yield |
| Conventional | Ethanol | Reflux (80°C) | 54.4% |
| Green Method 1 | Ethanol | Room Temp | 86.3% |
| Green Method 2 | Ethanol-Water (1:1) | Room Temp | 95.6% |
| Data derived from a study on the synthesis of N-benzylidenepyridine-2-amine. ijcrcps.com |
Exploration of New Reactivity Patterns and Selectivity
The dual aldehyde groups and the amino group in this compound offer a rich landscape for exploring new chemical reactions. The compound's unique electronic and steric properties are expected to lead to novel reactivity and selectivity. As a significant synthetic synthon, 2-aminopyridine can react with a variety of compounds including ketones, aldehydes, and acids to form five- and six-membered azaheterocycles. researchgate.netsioc-journal.cn
Future research in this area could investigate:
Selective Functionalization: Developing methods to selectively react with one aldehyde group while the other remains protected or unreacted would open pathways to complex, asymmetrical molecules.
Domino and Cascade Reactions: The multiple reactive sites could be exploited in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.
C-H Activation: Modern synthetic techniques, such as transition-metal-catalyzed C-H activation of the pyridine (B92270) ring, could lead to the introduction of new functional groups at various positions, further expanding the chemical space accessible from this starting material.
The inherent structure of 2-aminopyridines allows for their use as precursors in the synthesis of a variety of heterocyclic compounds with diverse biological activities. nih.gov
Advanced Functional Materials Development
The unique chemical structure of this compound makes it an excellent candidate for the development of advanced functional materials. The aldehyde groups can readily participate in polymerization reactions or form Schiff bases, while the pyridine nitrogen and amino group can coordinate with metal ions.
Potential applications include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to bind to metal centers could be harnessed to create porous materials with applications in gas storage, separation, and catalysis. Studies on related 2-aminopyridine derivatives have shown their ability to form complexes with metals like zinc and cadmium. jyu.fi
Fluorescent Probes and Sensors: The extended π-system of the pyridine ring, when incorporated into larger conjugated systems, could lead to materials with interesting photophysical properties. Research on related azaheterocycles derived from 2-aminopyridines has already pointed to their potential as fluorescent probes. researchgate.netsioc-journal.cn
Self-Assembling Systems: The molecule's capacity for hydrogen bonding and other non-covalent interactions could be exploited to create supramolecular assemblies with ordered structures and responsive behaviors. researchgate.net
Computational Design and Predictive Modeling
Computational chemistry is poised to play a crucial role in unlocking the full potential of this compound. Techniques like Density Functional Theory (DFT) and molecular docking can provide deep insights into the molecule's properties and interactions.
Key areas for computational investigation include:
Reaction Mechanism and Selectivity Prediction: Theoretical calculations can elucidate the pathways of complex reactions, helping chemists to design experiments that favor the desired products.
Structure-Property Relationship Elucidation: Computational models can predict how modifications to the molecular structure will affect its electronic, optical, and biological properties. This is particularly valuable in designing molecules for specific applications, such as enzyme inhibitors or materials with tailored optical properties. tandfonline.com
Virtual Screening: In drug discovery, computational methods can be used to screen libraries of virtual compounds derived from this compound for their potential to bind to biological targets. tandfonline.comresearchgate.net For example, molecular docking studies on related 2-aminopyridine derivatives have been used to understand their binding mechanisms with bacterial proteins and to identify promising antibacterial candidates. nih.gov
Integration with Interdisciplinary Research Areas
The versatility of this compound makes it a valuable tool for a wide range of scientific disciplines. Its future impact will likely be maximized through interdisciplinary collaborations.
Medicinal Chemistry: The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous drugs. nih.gov Derivatives of this core structure have shown potential as antibacterial, anticancer, and anti-inflammatory agents. nih.gov The dicarbaldehyde derivative provides a unique platform for creating new libraries of compounds for high-throughput screening against various diseases. For instance, related 2-aminopyridine derivatives are being investigated as potential inhibitors for enzymes like Janus kinase 2 (JAK2), which is a target for anticancer drugs. tandfonline.com
Materials Science: As mentioned, the compound's ability to form polymers and coordinate with metals opens doors for the creation of novel materials with applications in electronics, photonics, and catalysis. jyu.fi
Supramolecular Chemistry: The study of self-assembly and molecular recognition using this building block could lead to the development of "smart" materials, molecular machines, and complex delivery systems.
The exploration of this compound and its derivatives is still in its early stages, but the potential for significant scientific advancement is clear. By combining innovative synthetic methods, detailed reactivity studies, computational modeling, and a collaborative, interdisciplinary approach, the scientific community can unlock the full potential of this promising molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Aminopyridine-3,5-dicarbaldehyde, and what are their key methodological considerations?
- Methodology :
- Intermediate hydrolysis : A general approach involves synthesizing intermediates such as 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis using HgO–35% aqueous HBF4–DMSO. This method yields this compound derivatives with overall yields of 32–90% depending on substitution patterns .
- Alternative routes : For pyrazine analogs, oxidative methods using MnO2 or Dess-Martin periodinane have been reported, though yields may vary due to competing side reactions .
- Critical considerations : Monitor reaction progress via TLC or HPLC to optimize hydrolysis time and avoid over-oxidation.
Q. How should researchers characterize this compound, and what spectroscopic techniques are most reliable?
- Methodology :
- NMR/IR : Use <sup>1</sup>H NMR (e.g., in CDCl3) to confirm aldehyde proton signals (~9–10 ppm) and IR spectroscopy to detect C=O stretching (~1680–1720 cm<sup>-1</sup>). Cross-validate with <sup>13</sup>C NMR for carbonyl carbons .
- Mass spectrometry : High-resolution MS (HRMS) is critical for confirming molecular weight and fragmentation patterns, especially for derivatives with substituents .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- Multi-technique validation : Combine X-ray crystallography (for solid-state structures) with solution-state NMR and DFT simulations to resolve discrepancies in tautomerism or dynamic behavior .
- Solvent effects : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation impacts on spectral shifts .
- Case example : For fluorescent analogs like MDHDC (4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde), fluorescence quenching studies can clarify electronic interactions conflicting with NMR data .
Q. What reaction mechanisms govern the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Kinetic studies : Conduct accelerated degradation experiments at pH 2–12 and temperatures up to 60°C, monitoring aldehyde loss via HPLC or UV-Vis spectroscopy.
- Mechanistic insights : Under acidic conditions, protonation of the amino group may enhance hydrolysis, while alkaline conditions promote aldol condensation. Stabilizers like DMSO can mitigate degradation .
- Data analysis : Use Arrhenius plots to model degradation rates and predict shelf-life under storage conditions.
Q. How can this compound be functionalized for applications in supramolecular chemistry or drug design?
- Methodology :
- Schiff base formation : React with primary amines (e.g., benzylamine) to generate imine-linked frameworks. Optimize stoichiometry and solvent polarity (e.g., EtOH vs. DMF) to control crystallinity .
- Coordination chemistry : Use the dicarbaldehyde as a ligand for metal complexes (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>), characterized by X-ray diffraction and cyclic voltammetry .
Safety and Handling Protocols
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust formation with enclosed systems .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose in certified hazardous waste containers. Ensure adequate ventilation (≥6 air changes/hour) .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
